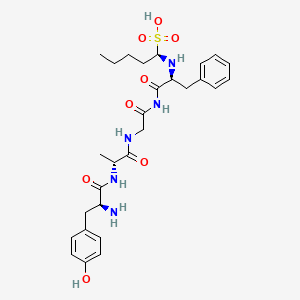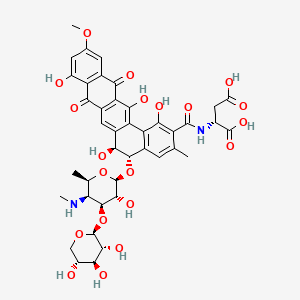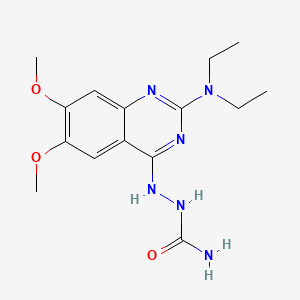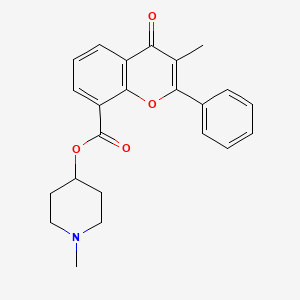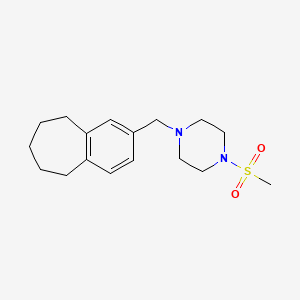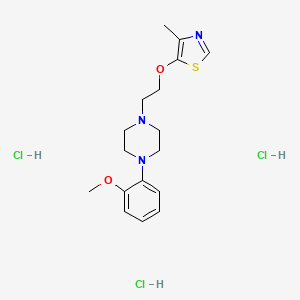
Nelonemdaz sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nelonemdaz sodium is an experimental drug known for its neuroprotective properties. It functions as a free radical reducer and a selective antagonist of the N-methyl-D-aspartate receptor 2b. This compound is primarily being investigated for its potential to protect neurons in individuals who have recently experienced a stroke .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nelonemdaz sodium is synthesized through a series of chemical reactions involving the introduction of various functional groups to a benzoic acid derivative. The synthetic route typically involves the following steps:
Formation of the intermediate: The initial step involves the reaction of 2-hydroxybenzoic acid with a tetrafluoromethyl benzylamine derivative under controlled conditions to form an intermediate compound.
Introduction of fluorine atoms: The intermediate is then subjected to fluorination reactions to introduce multiple fluorine atoms into the aromatic ring.
Final product formation: The final step involves the conversion of the intermediate into this compound through a series of purification and crystallization processes.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product. The process also involves stringent quality control measures to ensure the consistency and safety of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Nelonemdaz sodium undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the nitro group, converting it into an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Nelonemdaz sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorination on the reactivity and stability of aromatic compounds.
Biology: Investigated for its neuroprotective properties in various in vitro and in vivo models of neuronal injury.
Medicine: Undergoing clinical trials for its potential use in treating acute ischemic stroke by protecting neurons from excitotoxicity and oxidative stress
Wirkmechanismus
Nelonemdaz sodium exerts its effects through a dual mechanism:
NMDA Receptor Antagonism: It selectively blocks the N-methyl-D-aspartate receptor 2b, preventing the influx of calcium ions and subsequent neuronal damage.
Free Radical Scavenging: The compound acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in neuronal cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salfaprodil: Another NR2B-selective NMDA receptor antagonist with neuroprotective properties.
Edaravone: A hydroxyl radical scavenger used in the treatment of acute ischemic stroke in Japan and China.
Uniqueness of Nelonemdaz Sodium
This compound is unique due to its dual mechanism of action, combining NMDA receptor antagonism with free radical scavenging. This dual action provides enhanced neuroprotection compared to compounds that target only one pathway .
Eigenschaften
CAS-Nummer |
916214-58-9 |
|---|---|
Molekularformel |
C15H7F7NNaO3 |
Molekulargewicht |
405.20 g/mol |
IUPAC-Name |
sodium;2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoate |
InChI |
InChI=1S/C15H8F7NO3.Na/c16-10-7(11(17)13(19)9(12(10)18)15(20,21)22)4-23-5-1-2-8(24)6(3-5)14(25)26;/h1-3,23-24H,4H2,(H,25,26);/q;+1/p-1 |
InChI-Schlüssel |
JRUKCFQBEJZBGU-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1NCC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


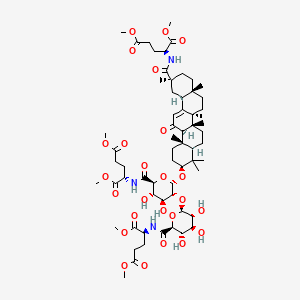


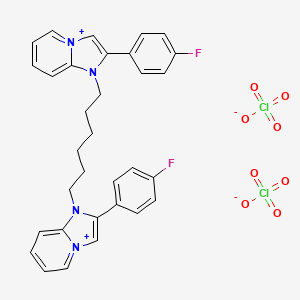
![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12769069.png)
